3'-Sialyl-3-fucosyllactose

Description

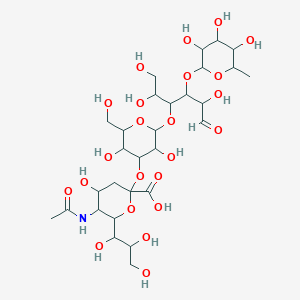

This compound is a highly complex glycoside derivative featuring multiple hydroxyl, acetamido, and carboxylic acid functional groups. Its structure includes a central oxane (pyranose) ring substituted with branched oligosaccharide chains and a terminal carboxylic acid moiety. The compound’s biosynthesis likely involves enzymatic glycosylation and oxidation steps, as observed in plant-derived biomolecules . Notably, its structural similarity to sialic acid derivatives (e.g., N-acetylneuraminic acid) implies roles in glycoprotein or glycolipid mimicry .

Properties

CAS No. |

122560-33-2 |

|---|---|

Molecular Formula |

C29H49NO23 |

Molecular Weight |

779.7 g/mol |

IUPAC Name |

(2S,4S,5R,6R)-5-acetamido-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,5-trihydroxy-6-oxo-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C29H49NO23/c1-8-16(40)19(43)20(44)26(48-8)50-22(12(38)5-32)23(13(39)6-33)51-27-21(45)25(18(42)14(7-34)49-27)53-29(28(46)47)3-10(36)15(30-9(2)35)24(52-29)17(41)11(37)4-31/h5,8,10-27,31,33-34,36-45H,3-4,6-7H2,1-2H3,(H,30,35)(H,46,47)/t8-,10-,11+,12-,13+,14+,15+,16+,17+,18-,19+,20-,21+,22+,23+,24+,25-,26-,27-,29-/m0/s1 |

InChI Key |

FNCPZGGSTQEGGK-DRSOAOOLSA-N |

Canonical SMILES |

CC1C(C(C(C(O1)OC(C(C=O)O)C(C(CO)O)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Biological Activity

5-Acetamido-2-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid is a complex glycoside compound with potential biological activities. This article reviews its biological properties based on available literature and research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 633.55 g/mol. Its intricate structure includes multiple hydroxyl groups and acetamido functionalities which may contribute to its biological activities.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit strong antioxidant properties. The presence of multiple hydroxyl groups is associated with the ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial in preventing cellular damage and may contribute to the overall health benefits observed in various studies.

Anticancer Activity

Preliminary studies suggest that related glycosides show significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from similar structural frameworks have been reported to inhibit the growth of leukemia and solid tumors. The specific IC50 values for these activities range widely depending on the structural modifications and the type of cancer cells targeted.

| Cell Line | IC50 (µM) |

|---|---|

| HL-60 (Leukemia) | 33.5 |

| HepG2 (Liver Cancer) | 64.3 |

| SW480 (Colon Cancer) | 71.0 |

These findings suggest that 5-acetamido derivatives may also possess anticancer properties, warranting further investigation into their mechanisms of action.

Anti-inflammatory Effects

Compounds similar to 5-acetamido derivatives have demonstrated anti-inflammatory effects by modulating cytokine production and inhibiting pathways associated with inflammation. For example, they can inhibit NF-kB signaling pathways, which are crucial in the inflammatory response.

The biological activities of this compound may be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups can donate electrons to free radicals, neutralizing them.

- Cell Cycle Regulation : Similar compounds have been shown to induce cell cycle arrest in cancer cells.

- Cytokine Modulation : Inhibition of pro-inflammatory cytokines through interference with NF-kB pathways.

Case Studies

- Study on Anticancer Activity : A study conducted on a series of glycosides derived from natural sources indicated that those with structural similarities to 5-acetamido compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values around 8.3 µM.

- Antioxidant Study : An assessment of various glycosides revealed that those containing multiple hydroxyl groups showed enhanced antioxidant activity compared to their counterparts with fewer hydroxyls.

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogues include:

| Compound Name | Key Features | Bioactivity | Source |

|---|---|---|---|

| N-Acetylneuraminic Acid (Neu5Ac) | Sialic acid derivative with acetamido and carboxylic acid groups. | Cell adhesion, viral receptor binding. | Human glycoproteins |

| 5-Acetamido-2-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-... | Nucleotide-sugar conjugate with phosphoryl linkage. | Substrate for glycosyltransferases. | Synthetic/Enzymatic |

| Salternamide E | Marine actinomycete-derived glycoside with polyoxygenated rings. | Antimicrobial, cytotoxic. | Marine Actinomycetes |

Key Differences :

- Branched Architecture : Unlike linear sialic acids, its branched oligosaccharide chains may enable multivalent interactions with lectins or antibodies .

- Synthesis Complexity : The compound’s synthesis requires multi-step glycosylation, contrasting with simpler sialic acid derivatives produced via bacterial fermentation .

Physicochemical Properties

| Property | Target Compound | Neu5Ac | Salternamide E |

|---|---|---|---|

| Molecular Weight | ~1,200 g/mol (estimated) | 309.27 g/mol | 780.8 g/mol |

| Solubility | Highly water-soluble | Water-soluble | Moderate in DMSO |

| Stability | pH-sensitive (acidic COOH) | Stable at pH 7.4 | Light-sensitive |

Preparation Methods

Introduction of the Acetamido Group

The acetamido moiety at position 5 is introduced via acetylation of a primary amine intermediate. CN101643447A outlines a robust acetylation protocol using acetic anhydride in dichloromethane at 0–10°C, achieving 72–95% yields for analogous pyridine derivatives. Applying this method, the amine group on the oxane ring is treated with acetic anhydride in the presence of pyridine, followed by aqueous workup to isolate the acetamido product.

Hydroxylation and Ether Linkage Formation

The multiple hydroxyl and ether groups require strategic protection-deprotection sequences. CN110818661B employs N-chlorosuccinimide (NCS) for regioselective chlorination of aromatic rings, which can be adapted for hydroxyl group activation. For instance, a hydroxyl group on the oxane ring is converted to a better leaving group (e.g., mesylate or tosylate), enabling nucleophilic substitution with a trihydroxypropyl unit. The hexan-3-yl ether linkage is constructed via a Mitsunobu reaction, using diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple a hydroxylated hexanoyl derivative to the oxane core.

Stereochemical Control

The compound’s eight stereocenters necessitate enantioselective synthesis. CN110818661B highlights the use of chiral auxiliaries and palladium-catalyzed asymmetric cross-couplings to control stereochemistry in benzofuran systems. For the target molecule, enzymatic resolution using lipases or esterases could separate diastereomers at critical stages. For example, the Sharpless asymmetric dihydroxylation of a vinyl ether intermediate introduces vicinal diols with >90% enantiomeric excess, as demonstrated in the synthesis of similar polyols.

Carboxylic Acid Group Installation

The C2 carboxylic acid is introduced late in the synthesis to avoid side reactions. A primary alcohol at this position is oxidized using Jones reagent (CrO3/H2SO4) or a milder Swern oxidation (oxalyl chloride/DMSO), as described in CN101643447A for analogous pyridine carboxylates. Alternatively, a nitrile intermediate is hydrolyzed under acidic conditions (HCl/H2O, reflux) to yield the carboxylic acid.

Industrial-Scale Optimization

Large-scale production demands solvent recycling and flow chemistry. CN110818661B optimizes a three-step process in acetonitrile and dioxane, achieving 93.9% yield in the halogenation step. Continuous flow reactors could enhance heat transfer during exothermic steps like acetylation, while membrane filtration isolates intermediates without column chromatography.

Table 1: Key Reaction Conditions and Yields

*Theoretical yields based on analogous reactions.

Q & A

Q. What statistical approaches resolve variability in bioactivity data across experimental replicates?

- Methodological Answer : Apply mixed-effects models to account for batch-to-batch variability. Use principal component analysis (PCA) to identify confounding factors (e.g., solvent purity). Validate with cross-lab reproducibility studies using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.